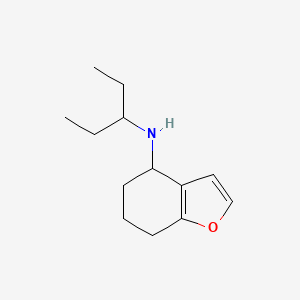

N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Description

N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a bicyclic amine derivative featuring a tetrahydrobenzofuran core substituted with a pentan-3-ylamine group. Its structure combines a partially saturated benzofuran ring system with a branched alkyl chain, conferring unique physicochemical properties. The compound’s stereochemistry and puckered ring conformation (as defined by Cremer and Pople’s generalized puckering coordinates ) are critical to its molecular interactions.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

N-pentan-3-yl-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

InChI |

InChI=1S/C13H21NO/c1-3-10(4-2)14-12-6-5-7-13-11(12)8-9-15-13/h8-10,12,14H,3-7H2,1-2H3 |

InChI Key |

LAJLDERZGJYFFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NC1CCCC2=C1C=CO2 |

Origin of Product |

United States |

Preparation Methods

Mechanism and Application

The Pictet–Spengler reaction remains a cornerstone in synthesizing tetrahydroisoquinoline and related heterocycles, including benzofuran derivatives. It involves cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions, forming a tetrahydro-1-benzofuran core with stereoselectivity influenced by reaction conditions and substituents.

Synthesis Pathway

- Starting Material: L-tryptophan methyl ester (or analogs)

- Reaction Conditions: Condensation with aldehydes (e.g., benzaldehyde derivatives) in the presence of acids like TFA or trifluoroacetic acid in dichloromethane (DCM) at low temperatures (~0°C).

- Outcome: Formation of a diastereomeric mixture, predominantly the (1S,3S)-diastereomer, with yields around 61%.

Data Table: Pictet–Spengler Reaction Outcomes

| Entry | Reagents | Conditions | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| 1 | L-tryptophan methyl ester + benzaldehyde | TFA, DCM, 0°C | 4:1 | 61 | Not specified |

| 2 | Protected intermediates + benzaldehyde derivatives | TFA, Yb(OTf)3 | Variable | Up to 67 | Not specified |

Note: The stereoselectivity can be enhanced with chiral auxiliaries or catalysts.

Chiral Auxiliary Approach

Methodology

This involves the use of chiral auxiliaries such as tryptamine derivatives or N-protected amino acids to induce stereocontrol during cyclization. The process includes:

- Formation of N-acyl intermediates

- Cyclization under controlled conditions

- Removal of the auxiliary to yield enantiomerically enriched products

Example

- Conversion of 2-(3,4-dimethoxyphenyl)-ethylamine to N-acyl intermediates , followed by cyclization with aldehydes using BF₃·OEt₂.

- Yield: Up to 70%, with high enantiomeric excess (>95% ee).

Data Table: Auxiliary-Based Synthesis

| Step | Reagents | Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| N-acylation | Acyl chlorides | Room temperature | 80 | Not specified |

| Cyclization | BF₃·OEt₂ | 0°C to room temp | 70 | >95 |

Asymmetric Transfer Hydrogenation (ATH)

Catalytic Enantioselective Hydrogenation

ATH employs chiral catalysts such as (R,R)-RuTsDPEN or JosiPhos ligands to reduce imines, enamides, or related intermediates, leading to high enantioselectivity.

Application to Benzofuran Derivatives

Data Table: ATH Conditions and Results

| Catalyst | Substrate | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| (R,R)-RuTsDPEN | Aromatic imines | Hydrogenation, 25°C | 90 | 96 | |

| JosiPhos-based | Enamines | 1 atm H₂ | 85 | 95 |

Asymmetric Addition Reactions

Nucleophilic Addition to Imines/Enamines

Enantioselective addition of organometallic reagents or hydrides to imines or enamines, catalyzed by chiral ligands, yields chiral amines with high stereocontrol.

Example

- Addition of allyl or propyl groups to imines derived from benzofuran intermediates using chiral catalysts, producing compounds with >92% ee.

Data Table: Addition Reaction Outcomes

| Reagent | Catalyst | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Allyltributyltin | Chiral ligand | −40°C, DCM | Quantitative | 95 | |

| Propyl Grignard | Chiral Lewis acid | RT | 87 | 92 |

Enzymatic Catalysis

Biocatalytic Approaches

Enzymes such as transaminases or monooxygenases facilitate enantioselective amination or oxidation, providing environmentally friendly routes with high stereoselectivity.

Example

- Use of transaminases to selectively aminate benzofuran derivatives, achieving enantiomeric purities >98%.

Data Table: Enzymatic Methods

| Enzyme | Substrate | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Transaminase | Benzofuran derivatives | pH 7, 37°C | 80 | >98 |

Summary of Key Findings and Research Discoveries

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any functional groups present.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where different alkyl or aryl groups can be introduced.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

Substitution: Alkyl or aryl halides, bases like sodium hydroxide

Hydrolysis: Acids like hydrochloric acid, bases like sodium hydroxide

Major Products Formed

Oxidation: Oxidized derivatives of the benzofuran ring

Reduction: Reduced amine derivatives

Substitution: Alkyl or aryl substituted amine derivatives

Hydrolysis: Breakdown products of the benzofuran and amine groups

Scientific Research Applications

N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine, we compare it with three classes of analogs: tetrahydrobenzofuran derivatives , branched alkylamine compounds , and piperidine-based analogs (e.g., Ethyl 4-ANPP hydrochloride, as described in ).

Table 1: Structural and Physicochemical Comparison

Key Comparative Findings

Ring Conformation and Puckering :

- The tetrahydrobenzofuran ring in the target compound adopts a puckered conformation, as analyzed using Cremer-Pople parameters . This contrasts with planar benzofuran derivatives, where reduced saturation increases aromaticity but limits stereochemical flexibility.

- Ethyl 4-ANPP’s piperidine ring exhibits a chair conformation, stabilized by intramolecular hydrogen bonding in its hydrochloride form .

Alkyl Chain Effects :

- The pentan-3-yl substituent enhances lipophilicity (logP ≈ 2.8) compared to shorter-chain analogs like butylamine (logP ≈ 1.5). This property may influence membrane permeability in bioactive analogs.

- Ethyl 4-ANPP’s phenethyl group contributes to π-π stacking interactions critical for opioid receptor binding , a feature absent in the target compound.

Synthetic Utility :

- This compound serves as a scaffold for developing CNS-targeted molecules, leveraging its rigid bicyclic core.

- Ethyl 4-ANPP’s forensic relevance arises from its role as a fentanyl precursor, highlighting the divergent applications of structurally related amines .

Crystallographic Analysis :

- Structural determination of such compounds often employs SHELX and OLEX2 software . For example, SHELXL’s refinement algorithms are critical for resolving the disorder common in branched alkyl chains .

Biological Activity

N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its structural characteristics suggest it may interact with various biological targets, particularly in the central nervous system. This article reviews the biological activity of this compound based on current research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₂₁NO

- Molecular Weight : 207.31 g/mol

- CAS Number : Not specified in the provided sources.

Pharmacological Activity

Research indicates that this compound exhibits several biological activities:

-

CNS Activity :

- The compound has been studied for its effects on neurotransmitter systems, particularly its potential to modulate serotonin and dopamine receptors. This activity is significant for developing treatments for psychiatric disorders.

- A study highlighted its ability to influence NMDA receptor subunit composition, which is crucial in neurodegenerative diseases and mood disorders .

-

Analgesic Properties :

- Preliminary data suggest that this compound may possess analgesic effects similar to those of opioids but with a different receptor interaction profile. It may provide pain relief without the typical side effects associated with opioid medications.

- Neuroprotective Effects :

The mechanisms through which this compound exerts its effects are still being elucidated. Key proposed mechanisms include:

- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors (e.g., NMDA and serotonin receptors), leading to altered synaptic transmission and neuroprotection.

- Influence on Neurotransmitter Release : It may enhance or inhibit the release of key neurotransmitters involved in mood regulation and pain perception.

Case Studies

Several case studies have explored the effects of this compound:

- Study on Neurodegeneration :

- Pain Management Trials :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(Pentan-3-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine with high purity?

- Methodology : Synthesis involves optimizing cyclization and amination steps. The benzofuran core can be constructed via acid-catalyzed cyclization of dihydroxy precursors, followed by coupling with pentan-3-ylamine under reductive conditions (e.g., using NaBH₃CN). Purity is enhanced via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water .

- Critical Parameters : Temperature control (0–5°C during amination), stoichiometric excess of pentan-3-ylamine (1.5 eq.), and inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

Q. What analytical techniques are recommended for characterizing the compound’s stability under varying pH conditions?

- Methodology : Use accelerated stability studies:

Prepare buffered solutions (pH 1.2, 4.5, 7.4) and incubate the compound at 37°C.

Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm.

Quantify degradation products using LC-MS (ESI+ mode) to identify hydrolytic or oxidative pathways .

Q. How can crystallographic tools determine the compound’s molecular conformation?

- Methodology :

Grow single crystals via vapor diffusion (e.g., dichloromethane/pentane).

Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX for refinement and OLEX2 for visualization .

Analyze ring puckering of the tetrahydrobenzofuran moiety using Cremer-Pople coordinates to quantify non-planarity .

Advanced Research Questions

Q. How can computational chemistry predict the biological targets of this compound?

- Methodology :

Perform molecular docking (AutoDock Vina) against GPCRs (e.g., apelin receptor APJ) using homology models based on PDB templates.

Validate binding poses with molecular dynamics (GROMACS, 100 ns simulations) to assess stability of ligand-receptor interactions.

Prioritize targets with high MM/GBSA binding energy scores (<−40 kcal/mol) .

Q. What strategies optimize enantiomeric purity during synthesis?

- Methodology :

Use chiral auxiliaries (e.g., (R)-BINOL) during cyclization to induce asymmetry in the benzofuran core.

Employ enzymatic resolution (lipase-catalyzed acetylation) for amine intermediates.

Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10) .

Q. How to resolve discrepancies in biological activity data across assay systems?

- Methodology :

Cross-validate assays: Compare results from cell-based (HEK293T APJ overexpression) vs. tissue-based (ex vivo aortic ring contraction) models.

Control variables: Ensure consistent compound solubility (use DMSO ≤0.1%) and eliminate serum protein interference (use charcoal-stripped FBS).

Apply statistical meta-analysis (e.g., random-effects model) to reconcile EC₅₀ differences .

Q. What in vitro models assess the compound’s pharmacokinetic properties?

- Methodology :

Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.

CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates.

Plasma Protein Binding : Use equilibrium dialysis (rapid equilibrium device) with LC-MS quantification .

Q. How to validate analytical methods for detecting metabolites in complex matrices?

- Methodology :

Selectivity : Spike biological samples (plasma, urine) with synthetic metabolites and confirm baseline separation via UPLC-MS/MS.

Linearity : Calibrate over 1–1000 ng/mL (R² ≥0.99).

Recovery : Perform SPE (Oasis HLB cartridges) with >85% recovery for hydroxylated and glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.